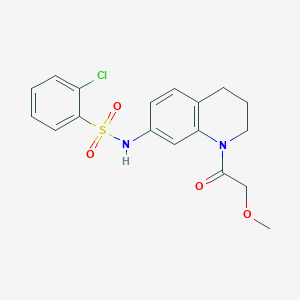
2-氯-N-(1-(2-甲氧基乙酰基)-1,2,3,4-四氢喹啉-7-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its structural uniqueness lies in its combination of a benzene sulfonamide group with a tetrahydroquinoline moiety, making it an intriguing subject for chemical and pharmaceutical research.
科学研究应用
The compound has a broad range of applications due to its unique chemical structure and reactivity:
Chemistry:
Catalysts: Potential use as a ligand in catalysis due to its ability to coordinate with metals.
Synthetic Intermediates: Serves as a valuable intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Sulfonamide derivatives are known for their antimicrobial properties.
Enzyme Inhibition: Potential inhibitor of enzymes involved in various diseases.
Industry:
Pharmaceuticals: Used in the design of new drug molecules.
Agriculture: Possible applications as a pesticide or herbicide.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be achieved through a multi-step process involving several key reactions:
Quinoline Formation: The 1,2,3,4-tetrahydroquinoline moiety can be synthesized via Povarov reaction, which involves an aromatic aldehyde, aniline, and an alkene.
Acylation: The methoxyacetyl group is introduced through an acylation reaction using methoxyacetic acid and an appropriate acylating agent, like a chloride or anhydride.
Sulfonamide Formation:
Industrial Production Methods: For industrial-scale synthesis, the process optimization focuses on cost-effectiveness, scalability, and yield improvement. Continuous flow chemistry and the use of green solvents are considered to reduce environmental impact.
Types of Reactions:
Oxidation: The compound may undergo oxidative transformations, particularly at the methoxyacetyl or tetrahydroquinoline moiety.
Reduction: Selective reduction can be achieved under specific conditions, targeting functional groups like the sulfonamide.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products:
Oxidation Products: May include carboxylic acids or hydroxylated derivatives.
Reduction Products: Could involve amines or partially reduced sulfonamides.
Substitution Products: Depending on the substituent introduced, derivatives with varied functional groups.
作用机制
Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based molecules:
Unique Features:
Methoxyacetyl Substitution: Unlike many sulfonamides, the presence of this group enhances specific biological activities.
Tetrahydroquinoline Core: Provides a distinctive pharmacophore compared to simple aromatic sulfonamides.
相似化合物的比较
Sulfamethoxazole: A well-known antibiotic with a simpler structure.
2-chloro-N-(quinolin-7-yl)benzenesulfonamide: Lacks the methoxyacetyl group, offering a comparative analysis of biological activity.
This compound's intriguing structure and versatile applications make it a valuable subject for ongoing research in various fields.
属性
IUPAC Name |
2-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-12-18(22)21-10-4-5-13-8-9-14(11-16(13)21)20-26(23,24)17-7-3-2-6-15(17)19/h2-3,6-9,11,20H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSCCKWKPQZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
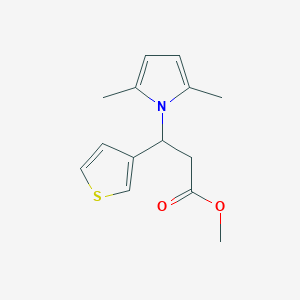
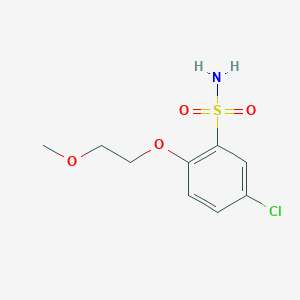
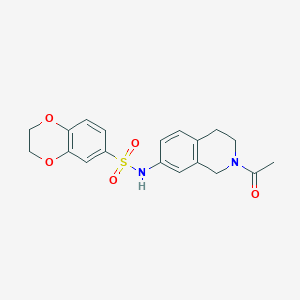
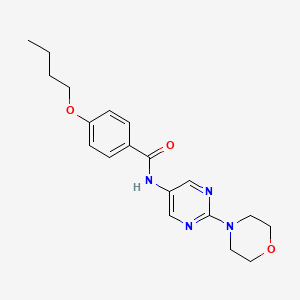
![(2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid](/img/structure/B2422567.png)
![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2422568.png)
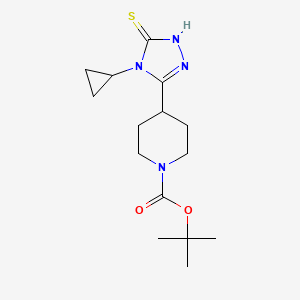

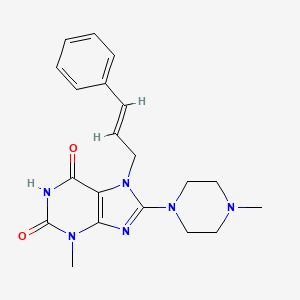
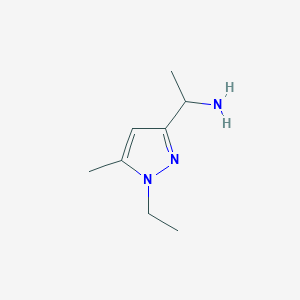
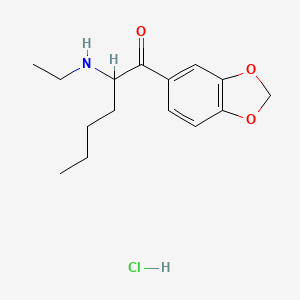
![6-(4-Chlorophenyl)-2-[1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2422578.png)

![methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate](/img/structure/B2422580.png)
